N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a diethylsulfamoyl group, and a 2-methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Methylphenoxyacetamide Moiety: The final step involves the reaction of the diethylsulfamoyl-benzothiazole intermediate with 2-methylphenoxyacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
- N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
Uniqueness
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H20N2O3S with a molecular weight of approximately 336.47 g/mol. Its structure features a benzothiazole moiety linked to a diethylsulfamoyl group and a phenoxyacetamide component, which contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C16H20N2O3S |
Molecular Weight | 336.47 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
This compound exhibits biological activity primarily through its interaction with various molecular targets. The sulfonamide functional group is believed to play a significant role in its pharmacological effects by forming hydrogen bonds with target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may interact with receptors that regulate cell signaling pathways, influencing processes such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound possesses various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Properties : Investigations into its anticancer activity have revealed promising results in inhibiting tumor cell growth in vitro.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- In Vitro Anti-inflammatory Study : Research assessed the compound's ability to reduce pro-inflammatory cytokines in macrophage cultures. Results indicated a decrease in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.
- Anticancer Research : A study focusing on human cancer cell lines revealed that the compound inhibited cell proliferation by inducing apoptosis, with IC50 values observed at concentrations around 25 µM.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-10-11-16-18(12-15)28-20(21-16)22-19(24)13-27-17-9-7-6-8-14(17)3/h6-12H,4-5,13H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLRGDRJYGWTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.